molecular formula C6H14N2O4S B2677679 Ethyl 3-[methyl(sulfamoyl)amino]propanoate CAS No. 1250201-76-3

Ethyl 3-[methyl(sulfamoyl)amino]propanoate

Cat. No.: B2677679
CAS No.: 1250201-76-3
M. Wt: 210.25
InChI Key: UGEIQZQFHJDVMK-UHFFFAOYSA-N
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Description

Ethyl 3-[methyl(sulfamoyl)amino]propanoate is an organic compound with the molecular formula C6H14N2O4S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[methyl(sulfamoyl)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of ethyl 3-aminopropanoate attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include dichloromethane or acetonitrile, and the reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[methyl(sulfamoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Ethyl 3-[methyl(sulfamoyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[methyl(sulfamoyl)amino]propanoate involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminopropanoate: A precursor in the synthesis of ethyl 3-[methyl(sulfamoyl)amino]propanoate.

    Methylsulfonyl chloride: Another precursor used in the synthesis.

    Sulfanilamide: A simple sulfonamide with similar structural features.

Uniqueness

This compound is unique due to the combination of its ester and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-[methyl(sulfamoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O4S/c1-3-12-6(9)4-5-8(2)13(7,10)11/h3-5H2,1-2H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEIQZQFHJDVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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